4-Allyltetrahydro-2H-pyran
CAS No.:
Cat. No.: VC14457948
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O |
|---|---|
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 4-prop-2-enyloxane |
| Standard InChI | InChI=1S/C8H14O/c1-2-3-8-4-6-9-7-5-8/h2,8H,1,3-7H2 |
| Standard InChI Key | MOGRWZVUMDUGCA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1CCOCC1 |
Introduction
Synthetic Methodologies
Allylation of Tetrahydropyran-4-one
A common route involves the nucleophilic addition of allyl Grignard reagents to tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) . The ketone undergoes allylation to form a tertiary alcohol intermediate, which is subsequently reduced to yield 4-allyltetrahydropyran.
Reaction Scheme:
This method benefits from high regioselectivity, as the ketone’s electrophilic carbon is preferentially attacked by the allyl nucleophile .
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts to form the tetrahydropyran ring. For example, diene precursors containing allyl and ether functionalities cyclize under catalytic conditions to generate the target compound .
Physicochemical Properties
Data extrapolated from structurally related compounds (e.g., (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL and Tetrahydro-4H-pyran-4-one ) suggest the following properties:
| Property | Value |
|---|---|
| Boiling Point | ~160–170°C (estimated) |
| Density | 1.02–1.08 g/cm³ |
| Refractive Index | 1.460–1.470 |
| Water Solubility | Low (miscible in organic solvents) |
| Flash Point | ~60–70°C |
The allyl group enhances hydrophobicity compared to unsubstituted tetrahydropyran, reducing aqueous solubility but improving compatibility with nonpolar reaction media .
Reactivity and Functionalization
Alkene Functionalization
The allyl moiety undergoes typical alkene reactions:
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Epoxidation: Reaction with peracids forms an epoxide, useful in synthesizing oxygenated derivatives.
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Hydrogenation: Catalytic hydrogenation saturates the double bond, yielding 4-propyltetrahydropyran.
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Diels-Alder Reactions: The allyl group acts as a dienophile in [4+2] cycloadditions to construct polycyclic frameworks .
Ether Ring Modifications
The tetrahydropyran oxygen participates in acid-catalyzed ring-opening reactions, enabling the synthesis of diols or ketones under controlled conditions .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
4-Allyltetrahydropyran serves as a precursor to CB2 cannabinoid receptor agonists, such as 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone . Its allyl group facilitates late-stage functionalization, streamlining drug candidate optimization.
Spliceosome Modulation
Analogues of FR901464, a spliceosome inhibitor, incorporate tetrahydropyran rings to bind SF3B1. Conformational studies reveal that chair conformations of the ring system are critical for maintaining cytotoxic activity . Methylation or axial substitution disrupts binding, underscoring the importance of stereoelectronic control .
Future Directions
Further research should explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral tetrahydropyran derivatives.
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Biological Screening: Evaluating the anticancer and anti-inflammatory potential of 4-allyltetrahydropyran-based scaffolds.
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Computational Modeling: Predicting conformational dynamics and binding affinities for drug design .
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